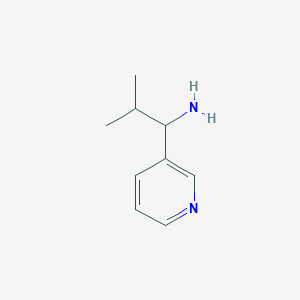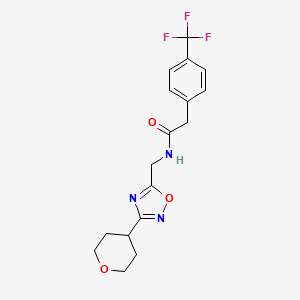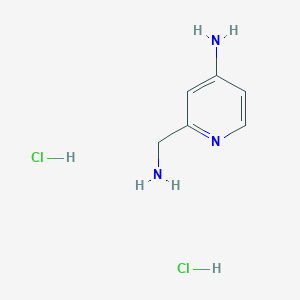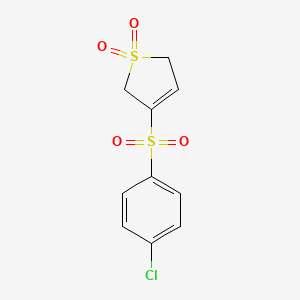
2-Methyl-1-(3-pyridyl)-1-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Methyl-1-(3-pyridyl)-1-propylamine is a molecule that can be associated with various chemical reactions and syntheses. It is structurally related to pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the pyridyl group in the compound suggests that it could be involved in reactions typical of pyridine derivatives, such as coordination to metals, participation in hydrogen bonding, and serving as a ligand in complex formation.
Synthesis Analysis
The synthesis of compounds related to this compound can be achieved through various methods. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, the preparation of 1-ferrocenyl-2-methyl-1-propylamine, which shares a similar alkylamine side chain, can be achieved through the conversion of its N,N-dimethyl derivative via azide reduction or by treatment with thioglycolic acid/formic acid . These methods highlight the versatility of synthetic approaches for pyridyl-containing amines.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics typical of pyridine derivatives. The pyridine ring contributes to the aromaticity and electron density of the molecule, which can influence its reactivity and interaction with other chemical species. The presence of a methyl and propyl group would introduce steric factors that could affect the molecule's conformation and reactivity .
Chemical Reactions Analysis
Pyridyl derivatives are known to participate in various chemical reactions. For example, the reaction of polychlorinated pyrrolidin-2-ones with n-propylamine can lead to the formation of 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones, showcasing the reactivity of amines in functional rearrangements . Moreover, the synthesis of 2-pyridyl derivatives of 1-(benzylamino)-methyl-H-phosphinic acids involves the addition of bis(trimethylsilyl)phosphonite to corresponding imines, demonstrating the utility of pyridyl amines in the formation of phosphorus-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The pyridine ring would contribute to the basicity of the amine, while the alkyl substituents would affect its hydrophobicity and solubility in organic solvents. The compound's boiling point, melting point, and solubility would be determined by the intermolecular forces present, such as hydrogen bonding and van der Waals interactions. The reactivity of the compound would be influenced by the electron-donating and withdrawing effects of the substituents attached to the pyridine ring .
科学的研究の応用
Synthesis and Chemical Reactions
Functional Rearrangement : 2-Methyl-1-(3-pyridyl)-1-propylamine is involved in the synthesis of complex organic compounds. For example, it's used in the transformation involving eliminations, substitutions, and double bond shifts to create 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones (Danieli et al., 2004).
Production of Derivatives : It aids in the production of 9-thioxo-2, 3, 4, 9-tetrahydro-pyrrolo[3, 4-b]quinolin-1-one derivatives, showcasing its versatility in creating complex molecular structures (Es et al., 2003).
Catalysis in Chemical Reactions : This compound is also significant in catalysis, such as in the epoxidation of cyclooctene, where it forms part of the catalyst precursor (Gomes et al., 2011).
Coordination Chemistry and Molecular Structure
Formation of Complexes : It is involved in forming iron(III) complexes, serving as a model for catechol dioxygenases. This demonstrates its importance in understanding biochemical reactions (Visvaganesan et al., 2007).
Structural Analysis : The compound is used in the synthesis and structural analysis of various complexes, contributing to the field of crystallography and materials science (Wei et al., 2011).
Pharmacological and Biological Research
Drug Synthesis : Although details about drug use and dosage are excluded, it's noteworthy that this compound plays a role in synthesizing potential analgesic and anticancer agents, highlighting its pharmaceutical significance (Ukrainets et al., 2015), (Mock et al., 2001).
Metabolic Studies : Its derivatives are used in metabolic studies, such as in the peroxidation of myosmine, to understand biochemical pathways (Zwickenpflug et al., 2016).
Material Science and Photophysical Properties
- Optical and Electronic Applications : The compound is utilized in the study of luminescent and nonlinear optical switches, indicating its potential in optoelectronic applications (Nisic et al., 2015).
作用機序
Target of Action
The primary target of 2-Methyl-1-(3-pyridyl)-1-propylamine, also known as metyrapone, is the enzyme 11-beta-hydroxylase in the adrenal cortex . This enzyme plays a crucial role in the biosynthesis of corticosteroids, including cortisol and corticosterone .
Mode of Action
Metyrapone acts by inhibiting the 11-beta-hydroxylation reaction, a key step in corticosteroid synthesis . By blocking this reaction, metyrapone reduces the production of cortisol and corticosterone . This leads to an increase in the production of adrenocorticotropic hormone (ACTH) by the pituitary gland due to the removal of the inhibitory feedback mechanism exerted by cortisol .
Biochemical Pathways
The inhibition of the 11-beta-hydroxylation reaction by metyrapone disrupts the normal biosynthesis of corticosteroids . This results in a marked increase in the secretion of the immediate precursors of cortisol and corticosterone, namely 11-desoxycortisol and desoxycorticosterone . These precursors are weak suppressors of ACTH release, leading to an elevation of these steroids in the plasma and their metabolites in the urine .
Pharmacokinetics
Metyrapone is rapidly and well absorbed when administered orally . Peak plasma concentrations are usually reached 1 hour after administration . The major biotransformation of metyrapone is the reduction of the ketone to metyrapol, an active alcohol metabolite . Metyrapone is rapidly eliminated from the plasma, with a mean terminal elimination half-life of 1.9 hours . After administration, a portion of the dose is excreted in the urine in the form of metyrapone and metyrapol .
Result of Action
The inhibition of corticosteroid synthesis by metyrapone leads to a decrease in the levels of cortisol and corticosterone . This results in an increase in the production of ACTH by the pituitary gland, leading to an elevation of the precursors of cortisol and corticosterone in the plasma and their metabolites in the urine .
Action Environment
Safety and Hazards
Metyrapone may cause acute adrenal insufficiency . It may also cause dizziness, sedation, skin irritation, and respiratory irritation . It is classified as Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system .
将来の方向性
生化学分析
Cellular Effects
It’s potential influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-methyl-1-pyridin-3-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFGVEKRYFDMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)
![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)





![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)
![2-(2-bromobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2508376.png)
